molecular formula C₂₂H₂₇FO₅ B1145151 11-Ketobetamethasone CAS No. 2282-51-1

11-Ketobetamethasone

Cat. No.: B1145151
CAS No.: 2282-51-1
M. Wt: 390.45
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Description

11-Ketobetamethasone is a synthetic corticosteroid derivative of betamethasone, characterized by a ketone group at the C11 position. This structural modification differentiates it from betamethasone (which has an 11β-hydroxyl group) and its esters. The compound is primarily used as a reference standard in pharmaceutical quality control to identify impurities or degradation products in betamethasone formulations . Key molecular data include:

  • Molecular Formula: C₂₄H₃₁FO₆ (as per )
  • CAS Number: 2282-51-1

The 11-keto group influences its polarity, metabolic stability, and glucocorticoid receptor binding affinity compared to other betamethasone derivatives.

Properties

CAS No.

2282-51-1

Molecular Formula

C₂₂H₂₇FO₅

Molecular Weight

390.45

Synonyms

11-Dehydrobetamethasone;  11-Ketobetamethasone; _x000B_9-Fluoro-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione; _x000B_9α-Fluoro-16β-methyl-17α,21-dihydroxypregna-1,4-diene-3,11,20-trione; 

Origin of Product

United States

Preparation Methods

The synthesis of 11-Ketobetamethasone involves several steps, starting from betamethasone. The process typically includes oxidation reactions to introduce the ketone functional group at the 11th position. Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer . Industrial production methods often involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

11-Ketobetamethasone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Key Structural Differences

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number
11-Ketobetamethasone C11 ketone, no esterification C₂₄H₃₁FO₆ 434.5* 2282-51-1
Betamethasone 11β-hydroxyl, 9α-fluoro, 16β-methyl C₂₂H₂₉FO₅ 392.46 378-44-9
Betamethasone Acetate Acetate ester at C17/C21 C₂₄H₃₁FO₆ 434.5 987-24-6
Betamethasone Dipropionate Propionate esters at C17 and C21 C₂₈H₃₇FO₇ 504.6 5593-20-4
11-Oxo-Betamethasone Dipropionate C11 ketone + dipropionate esters C₂₈H₃₆F₂O₈ 538.6 N/A

*Note: Molecular weight discrepancy between (434.5) and (390.46) may arise from differences in salt forms or data errors.

Pharmacological Implications

  • Metabolic Stability : Esters (e.g., dipropionate) enhance lipophilicity, prolonging half-life and topical efficacy. The 11-keto derivative’s lack of esterification may result in faster clearance .
  • Analytical Behavior : The 11-keto group alters chromatographic retention times, aiding in HPLC-based impurity profiling (e.g., separation from dexamethasone and betamethasone) .

Stability and Reactivity

  • This compound is stable under standard conditions but may degrade under strong acidic/basic environments. Unlike esters (e.g., dipropionate), it lacks hydrolyzable groups, reducing susceptibility to esterase-mediated metabolism .
  • Safety Profile: Limited toxicity data exist, but structural analogs (e.g., betamethasone) show dose-dependent immunosuppressive effects. The 11-keto derivative’s reduced receptor affinity may mitigate systemic toxicity .

Industrial Relevance

  • Pharmaceutical QC: Used as a reference standard (Catalogue No. PA 02 31750) to monitor betamethasone product purity .
  • Synthetic Intermediate: Potential precursor in synthesizing novel corticosteroids with tailored pharmacokinetic properties .

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